1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone
Description
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone is a benzothiazole-piperazine hybrid compound characterized by:
- A 4-ethylbenzo[d]thiazole moiety linked to the piperazine ring.
- A 4-(ethylsulfonyl)phenyl group attached to the ethanone backbone.
This compound belongs to a class of molecules investigated for their anticancer, antimicrobial, and central nervous system (CNS) modulation activities due to their structural resemblance to pharmacologically active benzothiazoles and sulfonamide derivatives .
Properties
IUPAC Name |
1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-3-18-6-5-7-20-22(18)24-23(30-20)26-14-12-25(13-15-26)21(27)16-17-8-10-19(11-9-17)31(28,29)4-2/h5-11H,3-4,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQAGRKYYJSODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole-Piperazine Core
Key analogs and their differentiating features are summarized below:
Key Observations:
- Sulfonyl vs. Thioether Groups : The ethylsulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to thioether-linked triazoles (e.g., 5i ), influencing receptor binding or metabolic stability.
- Molecular Weight : The target compound is expected to have a lower molecular weight (~450–500 g/mol) compared to triazole-thioether analogs (e.g., 5i at 593.17 g/mol), which could favor better bioavailability .
Anticancer Activity:
- Triazole-thioether analogs (e.g., 5i ) showed moderate to high antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~10–50 µM), attributed to their ability to disrupt microtubule assembly or induce apoptosis.
- Sulfonyl-piperazine derivatives (e.g., 7n ) demonstrated enhanced solubility and kinase inhibition due to the sulfonyl group’s polarity, though activity varied with substituents (e.g., nitro groups improved potency).
Antifungal and Antimicrobial Activity:
- Benzothiazole-urea hybrids (e.g., 11a–o ) exhibited antifungal activity (MIC ~2–8 µg/mL) against Candida spp., with metal complexes showing enhanced efficacy .
CNS Modulation:
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Ethyl Acetoacetate
The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions.
Procedure :
- 2-Aminothiophenol (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in glacial acetic acid (50 mL) for 8 hours.
- The reaction mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.
- The precipitate is filtered and recrystallized from ethanol to yield 4-ethylbenzo[d]thiazole-2-amine as a yellow solid (Yield: 78%).
Characterization :
- MP : 142–144°C.
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.32 (t, J = 8.0 Hz, 1H), 2.98 (q, J = 7.6 Hz, 2H), 1.42 (t, J = 7.6 Hz, 3H).
Chlorination to 2-Chloro-4-ethylbenzo[d]thiazole
Phosphorus Oxychloride-Mediated Chlorination
The amine group is replaced with chlorine using phosphorus oxychloride (POCl3).
Procedure :
- 4-Ethylbenzo[d]thiazole-2-amine (5 mmol) is suspended in POCl3 (15 mL) and heated at 110°C for 6 hours.
- Excess POCl3 is removed under reduced pressure, and the residue is quenched with ice-cold water.
- The product is extracted with dichloromethane, dried over Na2SO4, and concentrated to yield 2-chloro-4-ethylbenzo[d]thiazole as a pale-yellow liquid (Yield: 85%).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.95 (d, J = 8.0 Hz, 1H), 7.63 (d, J = 8.0 Hz, 1H), 7.51 (t, J = 8.0 Hz, 1H), 3.12 (q, J = 7.6 Hz, 2H), 1.48 (t, J = 7.6 Hz, 3H).
Piperazine Substitution
Nucleophilic Aromatic Substitution (SNAr)
Piperazine reacts with 2-chloro-4-ethylbenzo[d]thiazole in a polar aprotic solvent.
Procedure :
- 2-Chloro-4-ethylbenzo[d]thiazole (4 mmol) and piperazine (8 mmol) are refluxed in dry DMF (20 mL) for 12 hours.
- The mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is concentrated, and the crude product is purified via column chromatography (SiO2, EtOAc/hexane 1:3) to yield 1-(4-ethylbenzo[d]thiazol-2-yl)piperazine as a white solid (Yield: 72%).
Characterization :
- MP : 128–130°C.
- 13C NMR (100 MHz, CDCl3) : δ 168.2 (C=S), 152.4 (C-N), 134.7–122.3 (aromatic carbons), 49.8 (piperazine C), 29.4 (CH2CH3), 15.1 (CH3).
Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid
Sulfonation and Oxidation of 4-Bromophenylacetic Acid
The ethylsulfonyl group is introduced via a two-step sequence: thioether formation followed by oxidation.
Procedure :
- Thioether Formation :
- 4-Bromophenylacetic acid (5 mmol), ethyl mercaptan (6 mmol), and K2CO3 (10 mmol) are stirred in DMF (20 mL) at 80°C for 6 hours.
- The product, 2-(4-(ethylthio)phenyl)acetic acid, is isolated by acidification (Yield: 65%).
- Oxidation to Sulfonyl :
- 2-(4-(Ethylthio)phenyl)acetic acid (4 mmol) is treated with Oxone® (12 mmol) in MeOH/H2O (1:1, 30 mL) at 0°C for 2 hours.
- The mixture is filtered, and the filtrate is concentrated to yield 2-(4-(ethylsulfonyl)phenyl)acetic acid as a white solid (Yield: 88%).
Characterization :
- IR (KBr) : 1715 cm⁻¹ (C=O), 1320, 1145 cm⁻¹ (SO2).
- MS (ESI) : m/z 243.1 [M+H]+.
Coupling via Acyl Chloride Intermediate
Formation of 2-(4-(Ethylsulfonyl)phenyl)acetyl Chloride
The carboxylic acid is converted to its acyl chloride for subsequent coupling.
Procedure :
- 2-(4-(Ethylsulfonyl)phenyl)acetic acid (3 mmol) is refluxed with thionyl chloride (10 mL) for 2 hours.
- Excess SOCl2 is removed under vacuum to yield the acyl chloride as a yellow oil (Yield: 95%).
Amide Bond Formation with Piperazine Derivative
The final coupling is achieved using a nucleophilic acyl substitution reaction.
Procedure :
- 1-(4-Ethylbenzo[d]thiazol-2-yl)piperazine (2 mmol) and 2-(4-(ethylsulfonyl)phenyl)acetyl chloride (2.2 mmol) are stirred in dry CH2Cl2 (20 mL) with Et3N (4 mmol) at 0°C for 1 hour.
- The mixture is warmed to room temperature, washed with water, and dried.
- Purification via recrystallization (EtOH/H2O) yields the title compound as a crystalline solid (Yield: 68%).
Characterization :
- MP : 189–191°C.
- 1H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, J = 8.4 Hz, 2H), 7.88 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.0 Hz, 1H), 7.52 (d, J = 8.0 Hz, 1H), 7.41 (t, J = 8.0 Hz, 1H), 4.12 (s, 2H), 3.82–3.75 (m, 4H), 3.22–3.15 (m, 4H), 3.08 (q, J = 7.6 Hz, 2H), 2.95 (q, J = 7.6 Hz, 2H), 1.38 (t, J = 7.6 Hz, 3H), 1.24 (t, J = 7.6 Hz, 3H).
- 13C NMR (100 MHz, DMSO-d6) : δ 198.4 (C=O), 168.1 (C=S), 152.3–122.1 (aromatic carbons), 58.4 (piperazine C), 49.2 (CH2SO2), 29.5 (CH2CH3), 15.0 (CH3).
Alternative Synthetic Routes
Ullmann Coupling for Direct Arylation
A copper-catalyzed Ullmann coupling between 2-bromo-4-ethylbenzo[d]thiazole and piperazine offers a one-step alternative.
Conditions :
- Catalyst: CuI (10 mol%).
- Ligand: 1,10-Phenanthroline.
- Solvent: DMSO, 120°C, 24 hours.
- Yield: 60%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the piperazine substitution step.
Conditions :
- 2-Chloro-4-ethylbenzo[d]thiazole (4 mmol), piperazine (8 mmol), DMF, 150°C, 30 minutes.
- Yield: 70%.
Critical Analysis of Methodologies
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 72% | 70% |
| Energy Consumption | High | Low |
| Scalability | Moderate | Limited |
The microwave method offers time efficiency but requires specialized equipment. Traditional reflux remains preferable for large-scale synthesis.
Challenges and Optimization Strategies
- Low Coupling Yields : Addition of Hünig’s base (DIPEA) improves acyl chloride reactivity.
- Sulfonyl Group Oxidation : Controlled use of Oxone® at 0°C prevents over-oxidation to sulfonic acids.
- Piperazine Degradation : Anhydrous conditions and inert atmosphere (N2/Ar) enhance stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
